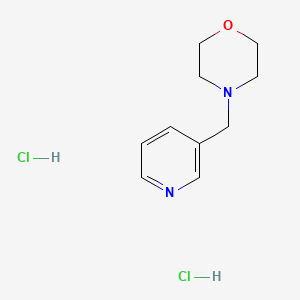

4-(Pyridin-3-ylmethyl)morpholine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Pyridin-3-ylmethyl)morpholine dihydrochloride is a chemical compound that is commonly used in scientific research. It is a morpholine derivative and is also known as PMY. PMY is a versatile chemical compound that has a wide range of applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thienopyrimidine Derivatives

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are synthesized from 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride, are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide . These derivatives have been confirmed to be potent inhibitors for acute myeloid leukemia .

Antimicrobial Activity

Thienopyrimidine derivatives, which can be synthesized from 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride, have been reported to have antimicrobial activity .

Spasmolytic Agents

Some 2-substituted thienopyrimidin-4-one derivatives, which can be synthesized from 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride, may serve as novel spasmolytic agents to treat disorders of smooth muscle function .

Inhibition of PI3 Kinase p110α

Thieno[3,2-d]pyrimidine derivatives inhibit PI3 kinase p110α. Phosphatidylinositol-3-kinase (PI3K) is an important cancer target which deregulates the PI3K/Akt signaling pathway in a wide variety of tumors .

RNA Alphabet Simulation

The research team reinstalled thieno[3,4-d]-pyrimidine functionality into a new isomorphic RNA alphabet, with higher structural and electronic similarity to the native purines, therefore it can better simulate the role of purine .

Preparation of Potent P2Y12 Inhibitors

The thienopyrimidine core, which can be synthesized from 4-(Pyridin-3-ylmethyl)morpholine dihydrochloride, can be used in preparing potent P2Y12 inhibitors .

Synthesis of Polyimides

A novel 4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures. By one-step homopolymerization of MPAP and different dianhydrides, three new polyimides (PIs) were synthesized .

Gas Separation

The synthesized polyimides show good gas separation performance, especially for the CO2/N2, O2/N2 and He/N2 separations, which is close to the 1991 Robeson upper bound .

Eigenschaften

IUPAC Name |

4-(pyridin-3-ylmethyl)morpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12;;/h1-3,8H,4-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHNHJXCXKSNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B2656815.png)

![[(2R)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2656818.png)

![6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2656827.png)

![3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2656832.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2656836.png)